molecular formula C15H28N2O B4903954 (3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol

Cat. No.: B4903954
M. Wt: 252.40 g/mol
InChI Key: BODYLRAOMHXMSY-HUUCEWRRSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with an azepane group and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a piperidine derivative, the azepane ring can be introduced through nucleophilic substitution reactions, followed by the addition of the cyclobutyl group via alkylation reactions. The final step often involves the reduction of intermediate compounds to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(piperidin-1-yl)-1-cyclobutylpiperidin-3-ol
  • (3R,4R)-4-(morpholin-1-yl)-1-cyclobutylpiperidin-3-ol
  • (3R,4R)-4-(pyrrolidin-1-yl)-1-cyclobutylpiperidin-3-ol

Uniqueness

(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-cyclobutylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c18-15-12-17(13-6-5-7-13)11-8-14(15)16-9-3-1-2-4-10-16/h13-15,18H,1-12H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODYLRAOMHXMSY-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)[C@@H]2CCN(C[C@H]2O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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